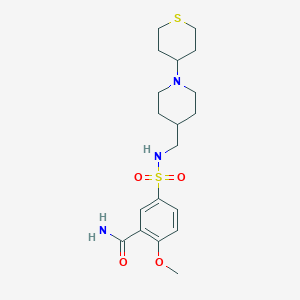
2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H29N3O4S2 and its molecular weight is 427.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzamide structure with a methoxy group and a sulfamoyl moiety linked to a piperidine derivative. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfamoyl functionalities is believed to enhance the antibacterial efficacy of the compound.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through various in vitro studies. A study involving tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives highlighted that compounds within this class could inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a similar mechanism may be applicable to this compound .
Cytotoxicity
Cytotoxicity assays conducted on derivatives similar to this compound indicate that these compounds exhibit low cytotoxicity at concentrations up to 160 μM, with cell viability remaining above 80% in treated RAW264.7 cells . This suggests potential for therapeutic use without significant toxicity.
The proposed mechanisms of action for this compound include:
- Inhibition of Inflammatory Pathways : By targeting NF-kB and MAPK signaling pathways, the compound may reduce inflammation at the cellular level.
- Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit various enzymes, which may contribute to its antimicrobial and anti-inflammatory effects .
Case Studies
Several studies have illustrated the biological activity of related compounds:
- Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity, showing promising results against multiple bacterial strains. These findings suggest that structural modifications in piperidine-containing compounds can lead to enhanced biological activities .
- Anti-inflammatory Research : In a study focusing on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, certain compounds exhibited significant inhibition of TNF-alpha and IL-6 production in macrophages. These results indicate that structural elements analogous to those found in this compound may also confer similar anti-inflammatory properties .
特性
IUPAC Name |
2-methoxy-5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c1-26-18-3-2-16(12-17(18)19(20)23)28(24,25)21-13-14-4-8-22(9-5-14)15-6-10-27-11-7-15/h2-3,12,14-15,21H,4-11,13H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXVIAWWGQPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














